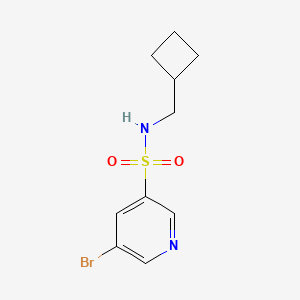

(4-Bromo-3-methylphenyl)(cyclopropyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

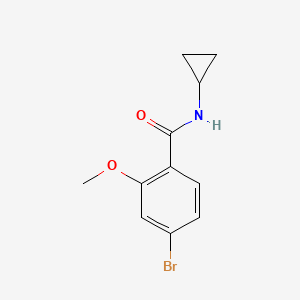

(4-Bromo-3-methylphenyl)(cyclopropyl)methanone is a chemical compound with the CAS Number: 1267167-02-1. It has a molecular weight of 239.11 and its IUPAC name is (4-bromo-3-methylphenyl)(cyclopropyl)methanone .

Molecular Structure Analysis

The InChI code for (4-Bromo-3-methylphenyl)(cyclopropyl)methanone is 1S/C11H11BrO/c1-7-6-9(4-5-10(7)12)11(13)8-2-3-8/h4-6,8H,2-3H2,1H3 .Aplicaciones Científicas De Investigación

Antimicrobial and Antioxidant Activities : A study demonstrated the synthesis of certain methanones, including derivatives of (4-Bromo-3-methylphenyl)(cyclopropyl)methanone, which exhibited significant antibacterial and antifungal activities. These compounds also showed antioxidant properties (Thirunarayanan, 2017).

Anti-mycobacterial Agents : Aryloxyphenyl cyclopropyl methanones, a class to which (4-Bromo-3-methylphenyl)(cyclopropyl)methanone belongs, have been synthesized and evaluated for their anti-tubercular activities. These compounds displayed promising results against Mycobacterium tuberculosis (Dwivedi et al., 2005).

Histamine H3‐Receptor Antagonist : Cyclopropyl phenyl methanones, which include (4-Bromo-3-methylphenyl)(cyclopropyl)methanone derivatives, have been used in the synthesis of ciproxifan, a novel antagonist for the histamine H3 receptor (Stark, 2000).

Combinatorial Chemistry Scaffolds : These compounds have also been used in combinatorial chemistry as scaffolds for the generation of structurally diverse alicyclic compounds (Grover et al., 2004).

Carbonic Anhydrase Inhibitors : Novel bromophenols, which can be derived from compounds like (4-Bromo-3-methylphenyl)(cyclopropyl)methanone, have been synthesized and shown to inhibit carbonic anhydrase, a key enzyme in many biological processes. These inhibitors have potential applications in treating conditions like glaucoma and epilepsy (Balaydın et al., 2012).

Anticancer and Antituberculosis Studies : Certain derivatives of (4-Bromo-3-methylphenyl)(cyclopropyl)methanone have been synthesized and tested for their anticancer and antituberculosis properties, showing significant activity in these areas (Mallikarjuna et al., 2014).

Antiestrogenic Activity : Research has shown that certain derivatives of (4-Bromo-3-methylphenyl)(cyclopropyl)methanone exhibit antiestrogenic activity, indicating potential applications in hormonal therapies (Jones et al., 1979).

Safety and Hazards

Propiedades

IUPAC Name |

(4-bromo-3-methylphenyl)-cyclopropylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c1-7-6-9(4-5-10(7)12)11(13)8-2-3-8/h4-6,8H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJPNKCPSLVJPCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2CC2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718196 |

Source

|

| Record name | (4-Bromo-3-methylphenyl)(cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-3-methylphenyl)(cyclopropyl)methanone | |

CAS RN |

1267167-02-1 |

Source

|

| Record name | (4-Bromo-3-methylphenyl)(cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B578573.png)

![2-(Benzo[b]thiophen-2-yl)pyridin-3-ol](/img/structure/B578580.png)